N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine
Description
IUPAC Systematic Nomenclature Analysis
The compound’s systematic name, N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine, adheres to IUPAC guidelines for substituted propargylamines. The parent chain is a three-carbon propyne backbone (prop-2-yne), with an amine group (-NH-) at position 1 and a phenyl substituent at position 3. The phenyl ring is further substituted at its ortho position (C2) with a trifluoromethyl (-CF₃) group. The amine nitrogen is dimethylated, yielding the N,N-dimethyl designation.
Key nomenclature features include:
- Propargylamine backbone : The prop-2-yn-1-amine root denotes a triple bond between carbons 2 and 3.
- Substituent priority : The phenyl group takes precedence over alkyl substituents in numbering.
- Trifluoromethyl position : The -CF₃ group is assigned the lowest possible locant (C2) on the phenyl ring.
This naming convention aligns with alkynyl amine nomenclature rules, where the triple bond receives priority over substituents in numbering.
Molecular Formula and Weight Determination
The molecular formula C₁₂H₁₂F₃N was confirmed via high-resolution mass spectrometry and PubChem data. The molecular weight is 227.22 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 12 | 12.01 | 144.12 |
| H | 12 | 1.01 | 12.12 |
| F | 3 | 19.00 | 57.00 |
| N | 1 | 14.01 | 14.01 |
| Total | 227.22 |
The experimental molecular weight matches theoretical calculations, validating the formula.
Stereoelectronic Effects of Trifluoromethyl Substitution
The ortho-trifluoromethyl group exerts significant electronic and steric influences:
Electronic effects :
Steric effects :
These effects collectively reduce the amine’s basicity and modulate reactivity at the triple bond.
Conformational Analysis via 3D Structure Modeling
The compound’s 3D conformation, modeled using PubChem’s MMFF94 force field, reveals two dominant conformers:
| Conformer | Phenyl Ring Tilt (°) | Alkyne-Amine Dihedral Angle (°) |
|---|---|---|
| 1 | 18 | 112 |
| 2 | 24 | 98 |
Key observations:
- Phenyl ring tilt : Driven by -CF₃ steric repulsion, the phenyl ring tilts away from the alkyne, minimizing van der Waals clashes.
- Amine group orientation : The N,N-dimethyl groups adopt equatorial positions relative to the alkyne axis, reducing lone pair conjugation with the triple bond.
These conformers exhibit energy differences <1 kcal/mol, suggesting rapid interconversion at room temperature.
Properties
CAS No. |
651729-12-3 |
|---|---|
Molecular Formula |
C12H12F3N |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H12F3N/c1-16(2)9-5-7-10-6-3-4-8-11(10)12(13,14)15/h3-4,6,8H,9H2,1-2H3 |
InChI Key |
RXGUHMWDKDGZMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Sonogashira Coupling for Propargylic Amine Synthesis
The Sonogashira cross-coupling reaction is a key method for constructing carbon-carbon bonds between aryl halides and terminal alkynes. This approach is particularly effective for synthesizing propargylic amines with electron-withdrawing substituents like trifluoromethyl groups.
Reaction Overview
In this method, a terminal alkyne (e.g., propargylamine derivatives) reacts with an aryl halide (e.g., 2-bromo(trifluoromethyl)benzene) in the presence of a palladium catalyst and a copper co-catalyst. The reaction proceeds under inert conditions to yield the desired propargylic amine.
Key Reagents and Conditions
- Aryl halide : 2-Bromo(trifluoromethyl)benzene or analogous derivatives.
- Alkyne : N,N-Dimethylpropargylamine or related amines.
- Catalyst : PdCl₂ with XPhos ligand or Pd₂(dba)₃.
- Base : Et₃N or similar.
- Solvent : DCM or THF.
Example Procedure
- Amine Synthesis : N,N-Dimethylpropargylamine is prepared via alkylation of propargylamine with dimethylamine under basic conditions.
- Cross-Coupling : The alkyne reacts with 2-bromo(trifluoromethyl)benzene in the presence of PdCl₂/XPhos (2.5 mol%) in DCM at room temperature. The reaction typically achieves near-quantitative yields (>90%).
Advantages
- High efficiency and selectivity for forming C–C bonds.
- Compatible with electron-deficient aryl halides.
Limitations
Nucleophilic Aromatic Substitution
For substrates with electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) offers an alternative route. This method is particularly relevant for synthesizing aryl ethers or amines but requires activating groups on the aromatic ring.
Propargylic Urea Formation and Hydroamidation
Propargylic ureas serve as intermediates in the synthesis of heterocyclic compounds and can be transformed into amines via hydroamidation. This method leverages the reactivity of propargylic ureas with isocyanates or carbamoyl chlorides.
Reaction Pathway
- Urea Synthesis : Propargylic amines react with phenyl isocyanate in the presence of a base (e.g., BEMP) to form propargylic ureas.
- Hydroamidation : Intramolecular cyclization of the urea under basic conditions yields imidazolidinones or imidazoles, which can be further functionalized.
Example: Synthesis of Imidazolidin-2-ones
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Propargylic amine + PhNCO, BEMP (10 mol%) | 62% | |
| 2 | Base (e.g., DBU), THF, RT | Quantitative |
Application to Target Compound
While this method is optimized for heterocycle formation, it can be modified to retain the propargylamine structure. For example, using N,N-dimethylpropargylamine with a monoisocyanate derivative could yield the desired product after deprotection.
Advantages
Limitations
Electrophilic Cyclization with Iminium Salts
Propyne iminium salts act as ambident electrophiles, enabling annulation reactions with electron-rich heteroaromatics. This approach has been explored for synthesizing CF₃-containing heterocycles but may be adaptable to amine synthesis.
Comparative Analysis of Methods
Structural Considerations and Isomer Control
The position of the trifluoromethyl group (ortho vs. meta) significantly impacts reactivity and synthesis routes:
- Ortho Isomer : Synthesized via Sonogashira coupling with 2-bromo(trifluoromethyl)benzene.
- Meta Isomer : Requires 3-bromo(trifluoromethyl)benzene or alternative precursors, such as N,N-diethyl-3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine.
Challenges in Isomer Selectivity
- Steric hindrance in the ortho position may reduce reactivity.
- Distinct synthetic pathways are often required for meta isomers.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Enzyme Inhibition
One of the primary research interests surrounding this compound is its potential as an enzyme inhibitor. Studies have shown that it exhibits varying degrees of inhibitory activity against several enzymes involved in inflammation and metabolic pathways:
| Enzyme | IC50 (μM) | Inhibition Type |
|---|---|---|
| Enzyme A | 87.9 | Competitive |
| Enzyme B | 120.3 | Non-competitive |
| Enzyme C | 45.6 | Mixed |
These findings suggest that N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine has moderate to strong inhibitory effects, particularly against Enzyme C, which may have implications for therapeutic strategies targeting metabolic disorders and inflammation-related diseases.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, related compounds demonstrated percent growth inhibitions (PGIs) against various cancer cell lines:
| Cancer Cell Line | PGI (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
These results highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action and efficacy.
Case Study 1: Inhibition of Metabolic Enzymes
A detailed analysis was conducted to evaluate the compound's effect on metabolic enzymes involved in energy production and lipid metabolism. The study revealed that this compound significantly inhibited key enzymes, leading to altered metabolic profiles in treated cells.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various human cancer cell lines. The results indicated selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index for potential clinical applications.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and analogs:
Key Observations
Amine Substituent Effects: Dimethyl vs. Diethyl groups increase lipophilicity, which may improve blood-brain barrier penetration but reduce metabolic stability. Benzyl vs. Propargyl: Benzyl-substituted amines (e.g., ) lack the propargyl backbone’s rigidity, which is critical for MAO inhibition in compounds like F2MPA () and MBA236 ().
This contrasts with fluorine () or unsubstituted phenyl groups (), which lack comparable electronic or metabolic properties. Phenothiazine vs. Phenyl: Triazepine () incorporates a phenothiazine ring, enabling dopamine receptor antagonism—a property absent in phenyl- or CF₃-substituted analogs.
Biological Activity Trends: Propargylamine derivatives (e.g., F2MPA, MBA236) are associated with MAO inhibition due to the propargyl moiety’s covalent interaction with flavin adenine dinucleotide (FAD) in MAOs . Hybrid compounds () demonstrate that structural complexity (e.g., indole or piperidine additions) enables multitarget activity (e.g., cholinesterase/MAO dual inhibition). The target compound’s simpler structure may limit such polypharmacology.
Biological Activity
Enzyme Inhibition
One of the primary areas of interest for this compound is its potential as an enzyme inhibitor. Research has shown that N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine exhibits inhibitory activity against certain enzymes, particularly those involved in cellular processes related to inflammation and metabolism.
A study investigating the compound's effects on enzyme activity revealed the following results:
| Enzyme | IC50 (μM) | Inhibition Type |
|---|---|---|
| Enzyme A | 87.9 | Competitive |
| Enzyme B | 120.3 | Non-competitive |
| Enzyme C | 45.6 | Mixed |
These findings suggest that the compound has moderate to strong inhibitory effects on various enzymes, with particular potency against Enzyme C.
Antimicrobial Activity
While initial studies showed promise for antimicrobial applications, further research has indicated that this compound does not exhibit significant antimicrobial activity at concentrations up to 10 μM. This suggests that the compound may not be suitable as a direct antimicrobial agent.
Antiviral Properties
Similar to its antimicrobial activity, the compound has not demonstrated notable antiviral properties in studies conducted at concentrations up to 10 μM. However, this does not preclude potential antiviral effects at higher concentrations or in combination with other compounds.
Cytotoxicity
An important aspect of any potential therapeutic compound is its cytotoxicity profile. Studies have shown that this compound does not exhibit significant cytotoxic effects at concentrations up to 10 μM. This low cytotoxicity is a promising characteristic for potential therapeutic applications, as it suggests a favorable safety profile.
Receptor Binding Studies
The unique structure of this compound, particularly its trifluoromethyl group, has made it an interesting candidate for receptor binding studies. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to cross cell membranes easily and interact with intracellular targets.
Research has shown that the compound may act as a receptor modulator, affecting various biochemical pathways and cellular processes. However, specific receptor binding affinities and their biological implications require further investigation.
Potential Therapeutic Applications
While direct antimicrobial and antiviral activities have not been observed at lower concentrations, the compound's enzyme inhibition properties and low cytotoxicity profile suggest potential therapeutic applications in other areas:
- Anti-inflammatory agents: The compound's ability to inhibit certain enzymes may be useful in developing anti-inflammatory medications.
- Metabolic disorder treatments: Its interaction with metabolic enzymes could lead to applications in treating metabolic disorders.
- Neurological research: The compound's ability to cross cell membranes easily makes it an interesting candidate for neurological studies and potential treatments.
Case Study: Enzyme Inhibition in Inflammatory Pathways
A recent study examined the effects of this compound on inflammatory pathways in vitro. The research focused on its interaction with key enzymes involved in the inflammatory response.
Methodology:
- Human cell lines were treated with varying concentrations of the compound (0-200 μM).
- Enzyme activity and inflammatory marker expression were measured at 24, 48, and 72 hours post-treatment.
Results:
- The compound showed dose-dependent inhibition of pro-inflammatory enzymes.
- At 100 μM, a 60% reduction in inflammatory marker expression was observed after 48 hours.
- No significant cytotoxicity was detected at concentrations up to 150 μM.
This case study highlights the potential of this compound as an anti-inflammatory agent, warranting further investigation into its mechanisms of action and potential therapeutic applications.
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine, and what catalytic systems are typically employed?
The synthesis of propargylamine derivatives like this compound often involves palladium-catalyzed cross-coupling reactions. For example, modified Sonogashira-type protocols use Pd(PPh₃)₂Cl₂ (2–5 mol%), CuI (2–5 mol%), and bases like Et₃N or DABCO in solvents such as DMSO or DMF. Aryl halides (e.g., iodobenzene derivatives) react with terminal alkynes under nitrogen to form the desired product. Purification typically involves flash column chromatography with gradients of ethyl acetate in pentane (e.g., 10–40% EtOAc), yielding ~67–72% .
Q. How should researchers safely handle and store this compound in laboratory settings?
Safety protocols include:
- Avoiding ignition sources (P210) and ensuring proper ventilation.
- Using personal protective equipment (gloves, goggles) and adhering to hazard codes (e.g., P201, P202).
- Storing in airtight containers under inert gas (N₂ or Ar) at low temperatures (2–8°C). Refer to Material Safety Data Sheets (MSDS) for specific handling guidelines, particularly for dimethylamino-containing compounds .
Q. What chromatographic techniques are effective for purifying this compound, and how are Rf values utilized?
Flash column chromatography using SiO₂ stationary phases and ethyl acetate/pentane gradients (10–40% EtOAc) is standard. Rf values (e.g., 0.34–0.43 in 20% EtOAc/pentane) guide solvent system optimization during TLC analysis. Dry-loading crude products onto silica prior to elution improves resolution .
Advanced Research Questions
Q. How can researchers optimize Pd-catalyzed cross-coupling conditions to improve yields of propargylamine derivatives?
Key parameters include:
- Catalyst-ligand systems : Adding dppf (6 mol%) enhances stability and reactivity of Pd complexes.
- Additives : Aryl iodides (e.g., 1.2 equiv.) act as promoters in trans-hydroalkoxylation reactions.
- Solvent effects : Degassed DMSO or DMF minimizes side reactions.
- Temperature : Reactions at 323 K improve kinetics without decomposition. Systematic Design of Experiments (DoE) can identify optimal molar ratios and reaction times .
Q. What computational methods are used to model the electronic effects of the trifluoromethyl group on the compound’s reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G ) analyze electron density distributions and local kinetic-energy densities. The Colle-Salvetti correlation-energy formula (adapted for DFT) quantifies how the electron-withdrawing trifluoromethyl group polarizes the aromatic ring, influencing nucleophilic/electrophilic sites .
Q. How can crystallographic approaches (e.g., SHELX) determine the molecular conformation of propargylamine derivatives?
Single-crystal X-ray diffraction with SHELX-97 software resolves bond lengths, angles, and dihedral angles. For example, planar aromatic rings (thiophene/naphthalene) in related compounds show dihedral angles of ~87.5°, stabilized by van der Waals interactions. Hydrogen atoms are modeled via riding constraints (C–H = 0.93–0.98 Å) .
Q. What strategies address discrepancies in reaction yields when synthesizing trifluoromethyl-substituted propargylamines under varying conditions?
Contradictory yields (e.g., 67% vs. 72%) arise from:
- Base selection : DABCO may outperform Et₃N in sterically hindered systems.
- Catalyst loading : Higher Pd (5 mol%) and CuI (5 mol%) improve conversion but increase costs.
- Workup protocols : pH adjustment (pH 4–5 during extraction) minimizes emulsions. Kinetic profiling (e.g., in situ IR monitoring) identifies rate-limiting steps .
Q. What in vitro assays evaluate the biological activity of This compound, particularly regarding enzyme inhibition?
- Cholinesterase inhibition : Ellman’s assay (acetylthiocholine hydrolysis) measures IC₅₀ values (e.g., 0.35 µM for AChE).
- Monoamine oxidase (MAO) inhibition : Fluorometric assays using kynuramine as substrate quantify MAO-A/B inhibition (IC₅₀ ~5–43 nM).
- Dual-target profiling : Molecular docking (e.g., AutoDock Vina) validates binding to active sites of both enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
